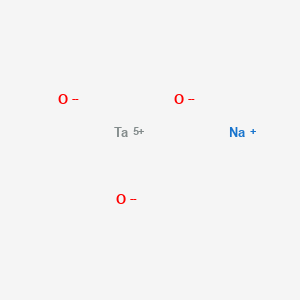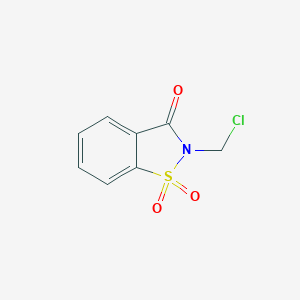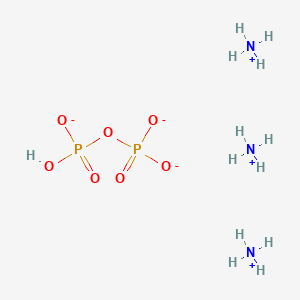
Triammonium hydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triammonium hydrogen diphosphate (TADP) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3H2PO4. TADP is commonly used as a reagent in biochemistry and molecular biology experiments due to its ability to act as a buffer and to stabilize enzymes and other proteins. Synthesis Method: TADP can be synthesized by reacting ammonium phosphate with ammonium hydroxide. The reaction results in the formation of TADP and water. The synthesis process can be optimized by adjusting the pH and temperature of the reaction mixture. Scientific Research Application: TADP is widely used in scientific research due to its ability to act as a buffer and to stabilize enzymes and other proteins. It is commonly used in the purification and characterization of enzymes, as well as in the study of enzyme kinetics. TADP is also used in the synthesis of nucleic acids and in the analysis of DNA and RNA. Mechanism of Action: The mechanism of action of TADP is not fully understood, but it is believed to act by stabilizing enzymes and other proteins through the formation of hydrogen bonds. TADP also acts as a buffer, helping to maintain a stable pH in the reaction mixture. Biochemical and Physiological Effects: TADP has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-hazardous. Advantages and Limitations for Lab Experiments: One of the main advantages of TADP is its ability to act as a buffer and to stabilize enzymes and other proteins. It is also relatively inexpensive and easy to obtain. However, TADP has some limitations for lab experiments. It is not effective as a buffer at pH values below 6.0, and it may interfere with some assays that require a low pH. Future Directions: There are several future directions for the use of TADP in scientific research. One potential application is in the development of new enzyme-based therapies for diseases. TADP could also be used in the study of protein-protein interactions and in the development of new protein-based drugs. Additionally, TADP could be used in the development of new diagnostic tools for diseases such as cancer. In conclusion, TADP is a widely used reagent in scientific research due to its ability to act as a buffer and to stabilize enzymes and other proteins. It is relatively inexpensive and easy to obtain, and has several potential applications in the development of new therapies and diagnostic tools. Further research is needed to fully understand the mechanism of action of TADP and to explore its potential in scientific research.
Propriétés
Numéro CAS |
13813-81-5 |
|---|---|
Nom du produit |
Triammonium hydrogen diphosphate |
Formule moléculaire |
H13N3O7P2 |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
triazanium;[hydroxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/3H3N.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h3*1H3;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
PFXVKGRHTBFKDJ-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-] |
SMILES canonique |
[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-] |
Autres numéros CAS |
13813-81-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




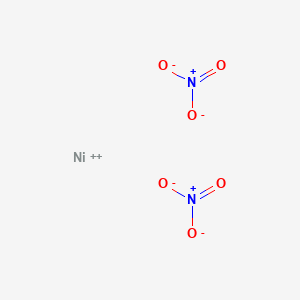
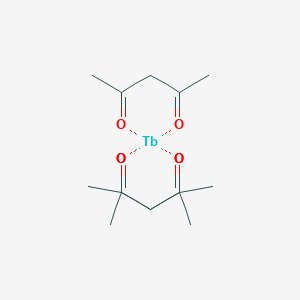

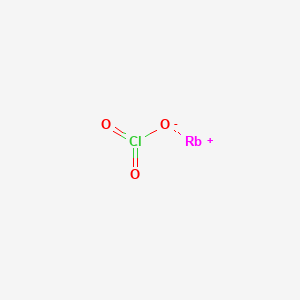

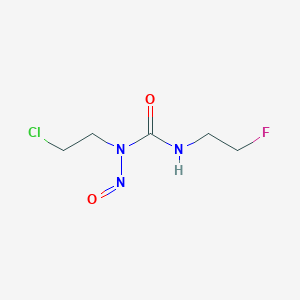
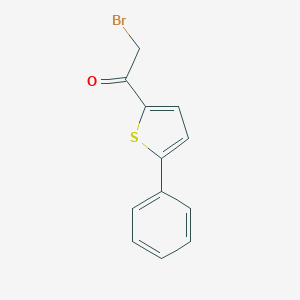
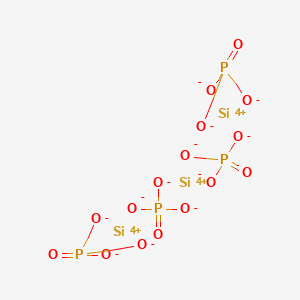
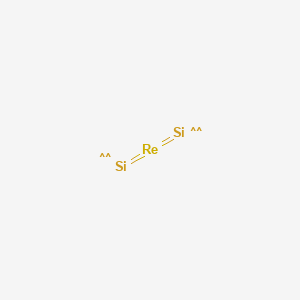
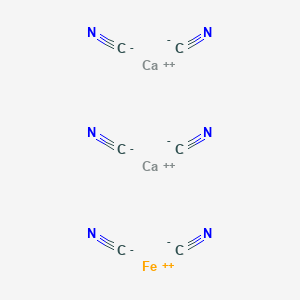
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
